molecular formula C9H7ClOS B124999 Benzo[b]thiophene-3-methanol, 7-chloro- CAS No. 142181-53-1

Benzo[b]thiophene-3-methanol, 7-chloro-

Cat. No. B124999
M. Wt: 198.67 g/mol
InChI Key: TZFBEHOZYXSGHL-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-methanol, 7-chloro-, is an impurity of Sertaconazole, an imidazole antifungal agent that inhibits the synthesis of ergosterol, an essential cell wall component of fungi .

Scientific Research Applications

Biodegradation of Organosulfur Compounds

Condensed thiophenes, including derivatives similar to benzo[b]thiophene-3-methanol, 7-chloro-, are significant in the study of the organosulfur compounds present in petroleum and fossil fuels. Research has explored their biodegradation, focusing on the identification of metabolites in laboratory cultures and the environmental fate of these compounds. Dibenzothiophene (DBT) and its alkylated versions serve as models, shedding light on the biodegradation pathways that could apply to benzo[b]thiophene derivatives. This understanding is crucial for addressing the environmental impact of sulfur-containing pollutants (Kropp & Fedorak, 1998).

Thiophene Derivatives in Medicinal Chemistry

The structure-activity relationships of thiophene derivatives, including those related to benzo[b]thiophene-3-methanol, 7-chloro-, have been reviewed, focusing on their therapeutic properties across various biological test systems. The versatility of the thiophene ring as a component in medicinal chemistry highlights its potential in the development of new therapeutic agents, underscoring the significance of structural manipulation to achieve desired biological activities (Drehsen & Engel, 1983).

Synthesis and Applications of Thiophene Derivatives

Recent advancements in the synthesis of thiophene derivatives, a category that includes benzo[b]thiophene-3-methanol, 7-chloro-, have been documented. These compounds find applications in medicinal chemistry, agrochemicals, dyes, and organic materials due to their valuable bioactivities and electronic properties. The development of novel synthetic approaches and the use of diverse catalysts for thiophene derivatives synthesis are crucial for expanding their applications in various fields (Xuan, 2020).

Desulfurization and Surface Chemistry

The interaction of thiophene with surfaces, such as palladium, has been studied to understand the desulfurization processes. This research provides insights into the mechanisms of heterocycle decomposition, which is relevant for environmental remediation techniques and the development of catalysts for removing sulfur from fuels. The decomposition behavior of thiophene and its analogs on metal surfaces informs the design of more effective desulfurization strategies (Caldwell & Land, 1997).

Carcinogenic Potential of Thiophene Derivatives

The evaluation of thiophene derivatives for potential carcinogenicity, including structural analogs of benzo[b]thiophene-3-methanol, 7-chloro-, has been explored. Studies on the thiophene analogs of known carcinogens provide a basis for understanding the molecular mechanisms underlying carcinogenicity and the development of safer chemical compounds (Ashby et al., 1978).

properties

IUPAC Name

(7-chloro-1-benzothiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClOS/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFBEHOZYXSGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene-3-methanol, 7-chloro-

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